molecular formula C7H9Cl2FN2 B11717806 [(3-Chloro-2-fluorophenyl)methyl]hydrazine hydrochloride CAS No. 1446360-20-8

[(3-Chloro-2-fluorophenyl)methyl]hydrazine hydrochloride

Cat. No.: B11717806
CAS No.: 1446360-20-8
M. Wt: 211.06 g/mol
InChI Key: XVTDIZQGSJYBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Chloro-2-fluorophenyl)methyl]hydrazine hydrochloride is an organic compound with significant applications in various fields of scientific research. It is characterized by the presence of a hydrazine group attached to a chlorofluorophenyl moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Chloro-2-fluorophenyl)methyl]hydrazine hydrochloride typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then isolated as a hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[(3-Chloro-2-fluorophenyl)methyl]hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: It can be reduced to form amines or other reduced hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include azides, amines, and various substituted hydrazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(3-Chloro-2-fluorophenyl)methyl]hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [(3-Chloro-2-fluorophenyl)methyl]hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.

Comparison with Similar Compounds

[(3-Chloro-2-fluorophenyl)methyl]hydrazine hydrochloride can be compared with other similar compounds, such as:

  • (2-Chloro-3-fluorophenyl)hydrazine hydrochloride
  • 3-Fluorophenylhydrazine hydrochloride

Uniqueness

The unique combination of chlorine and fluorine atoms in this compound imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various synthetic and research applications.

Properties

CAS No.

1446360-20-8

Molecular Formula

C7H9Cl2FN2

Molecular Weight

211.06 g/mol

IUPAC Name

(3-chloro-2-fluorophenyl)methylhydrazine;hydrochloride

InChI

InChI=1S/C7H8ClFN2.ClH/c8-6-3-1-2-5(4-11-10)7(6)9;/h1-3,11H,4,10H2;1H

InChI Key

XVTDIZQGSJYBDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CNN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.